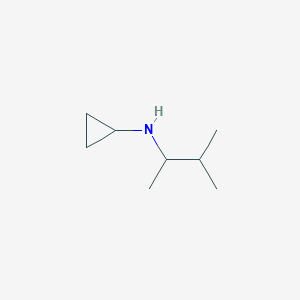

N-(3-Methylbutan-2-yl)cyclopropanamine

Vue d'ensemble

Description

N-(3-Methylbutan-2-yl)cyclopropanamine is an organic compound with the molecular formula C8H17N It is characterized by a cyclopropane ring attached to an amine group, with a 3-methylbutan-2-yl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methylbutan-2-yl)cyclopropanamine typically involves the reaction of cyclopropylamine with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or crystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclopropane derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

N-(3-Methylbutan-2-yl)cyclopropanamine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, facilitating the creation of diverse compounds for further research and application.

Reactivity and Mechanism

The compound's amine group can form hydrogen bonds and ionic interactions with active sites on enzymes or receptors, while the cyclopropane ring provides steric hindrance that can influence binding affinities. This unique combination enhances its utility in synthetic organic chemistry .

Biological Research

Investigating Biological Activity

Research has indicated that this compound may interact with specific biomolecules, potentially modulating biological pathways. Studies are ongoing to explore its effects on various biological systems, including its role in receptor interactions and enzyme modulation .

Therapeutic Potential

The compound is also being explored for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure may offer advantages in developing new medications targeting neurological disorders and other conditions .

Pharmaceutical Development

Intermediate in Drug Synthesis

In pharmaceutical chemistry, this compound is utilized as an intermediate in the synthesis of various drugs. Its ability to modify biological activity makes it a valuable component in the development of pharmaceuticals aimed at treating complex diseases .

Industrial Applications

Specialty Chemicals Production

The compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for formulating agrochemicals, enhancing crop protection solutions by improving the efficacy of active ingredients in pesticides .

Material Science Innovations

this compound is also being investigated for its potential applications in material science, particularly in creating innovative polymers and materials that contribute to advancements in coatings and adhesives .

Cosmetic Formulations

Enhancing Cosmetic Products

The unique properties of this compound make it suitable for use in cosmetic formulations. It can enhance texture and stability, appealing to manufacturers seeking innovative ingredients for cosmetic products .

Summary Table of Applications

| Field | Application |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules |

| Biological Research | Investigating biological activity; potential therapeutic uses |

| Pharmaceuticals | Intermediate in drug synthesis; targeting neurological disorders |

| Industrial Chemistry | Production of specialty chemicals; formulation of agrochemicals |

| Material Science | Development of innovative polymers and materials |

| Cosmetics | Enhancing texture and stability in cosmetic formulations |

Mécanisme D'action

The mechanism of action of N-(3-Methylbutan-2-yl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-(3-Methylbutan-2-yl)cyclopropanamine can be compared with other cyclopropane-containing amines, such as:

Cyclopropylamine: Lacks the 3-methylbutan-2-yl substituent, making it less sterically hindered.

N-(2-Methylpropyl)cyclopropanamine: Similar structure but with a different alkyl substituent, leading to variations in reactivity and properties.

Activité Biologique

N-(3-Methylbutan-2-yl)cyclopropanamine is a cyclopropane-derived amine that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological effects, and applications, supported by research findings and data tables.

This compound has the molecular formula and a molecular weight of approximately 163.69 g/mol. The compound typically appears as a white powder and is soluble in various organic solvents, making it suitable for diverse chemical applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct Alkylation : Reaction of cyclopropanamine with 3-methylbutan-2-yl chloride.

- Reduction Reactions : Utilizing reducing agents such as lithium aluminum hydride to convert precursors into the desired amine.

- Substitution Reactions : Nucleophilic substitution with various electrophiles to produce different derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in modulating cellular pathways and serving as a tool in biochemical studies.

The compound is believed to interact with specific molecular targets, influencing various biological processes. Its mechanism may involve binding to enzymes or receptors that play critical roles in cellular signaling pathways.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound, particularly in neurodegenerative diseases and cancer treatment.

Case Studies

- Neurodegenerative Disease Models : In models of tauopathy, compounds similar to this compound demonstrated the ability to stabilize microtubules (MTs), suggesting potential for treating conditions like Alzheimer's disease .

- Cancer Treatment : The compound's structure suggests it may have anti-cancer properties by stabilizing MTs and affecting cell division dynamics, which is crucial in rapidly dividing cancer cells .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique structural features that may enhance its biological activity:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| N-(2-methylpentan-3-yl)cyclopropanamine | Cyclopropane derivative | Similar amine functionality but different alkyl chain |

| 3-Methylbut-2-en-2-ylcyclopropane | Cyclopropane derivative | Contains a double bond, altering reactivity |

| N,N-Dimethylcyclopropanamine | Cyclopropane derivative | Dimethyl substitution affects steric properties |

Propriétés

IUPAC Name |

N-(3-methylbutan-2-yl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-6(2)7(3)9-8-4-5-8/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZNLAPAPRESJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588215 | |

| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926204-43-5 | |

| Record name | N-(3-Methylbutan-2-yl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.